Boc-Glu-OH

Catalog No.
S671654
CAS No.
2419-94-5
M.F
C10H17NO6
M. Wt
247.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Glu-OH

CAS Number

2419-94-5

Product Name

Boc-Glu-OH

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid

Molecular Formula

C10H17NO6

Molecular Weight

247.24 g/mol

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)

InChI Key

AQTUACKQXJNHFQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O

Synonyms

Boc-Glu-OH;2419-94-5;Boc-L-glutamicacid;N-Boc-L-glutamicAcid;Boc-L-Glu-OH;N-(tert-Butoxycarbonyl)-L-glutamicAcid;AQTUACKQXJNHFQ-LURJTMIESA-N;MFCD00037297;ST50319379;(2S)-2-[(tert-butoxycarbonyl)amino]pentanedioicacid;N-alpha-t-BOC-L-GLUTAMICACID;PubChem12174;AC1MC5LN;(2S)-2-[(tert-butoxy)carbonylamino]pentanedioicacid;KSC207Q7H;15345_ALDRICH;CHEMBL86706;BOC-L-GLUTAMICACID-OH;SCHEMBL1324835;15345_FLUKA;CTK1A7873;MolPort-003-926-757;ACT07662;ZINC1576247;n-(tert-butoxycarbonyl)glutamicacid

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)O

Peptide Synthesis:

Boc-Glu-OH, also known as N-Boc-L-glutamic acid, is a key building block used in the synthesis of peptides. The "Boc" group (tert-Butyloxycarbonyl) serves as a protecting group for the amino group of glutamic acid, allowing for the selective formation of peptide bonds with other amino acids. This technique, known as solid-phase peptide synthesis (SPPS), is widely used in the production of peptides for various research applications, including:

  • Drug discovery and development: Peptides can be designed to mimic natural hormones, enzymes, or other biological molecules, offering potential therapeutic options for various diseases.
  • Development of research tools: Peptides can be used as probes to study protein-protein interactions, cellular signaling pathways, and other biological processes.
  • Vaccine development: Synthetic peptides containing specific antigenic regions from pathogens can be used to develop vaccines.

Investigation of Glutamate Function:

Glutamic acid (Glu) is an essential amino acid that plays a crucial role in various physiological processes, including neurotransmission, energy metabolism, and cell signaling. Boc-Glu-OH can be used as a substrate or a tool molecule in research aimed at understanding the function of Glu, such as:

  • Studying glutamate receptors: By modifying the structure of Boc-Glu-OH, researchers can create specific probes to study different subtypes of glutamate receptors and their role in various brain functions.
  • Investigating glutamate metabolism: Radiolabeled Boc-Glu-OH can be used to trace the metabolic pathway of Glu and identify enzymes involved in its conversion to other molecules.

Development of Drug Delivery Systems:

Researchers are exploring the potential of Glu-based materials for drug delivery applications. Boc-Glu-OH can be used as a building block in the synthesis of polymers or nanoparticles that can be designed to:

  • Target specific cells: By incorporating targeting moieties, Glu-based drug delivery systems can be designed to release their cargo in specific tissues or cell types.
  • Control drug release: Glu-based polymers can be engineered to release their cargo in response to specific stimuli, such as changes in pH or temperature.

Boc-Glu-OH, or Boc-protected L-glutamic acid, is a derivative of the amino acid glutamic acid, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. Its chemical formula is C10H17NO6C_{10}H_{17}N_{O_6} and it has a CAS number of 2419-94-5. The Boc group serves to protect the amine during various

  • Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid, yielding L-glutamic acid.
  • Peptide Bond Formation: It can react with other amino acids or their derivatives to form peptide bonds, facilitating the synthesis of peptides.
  • N-acylation: The carboxylic acid group can participate in N-acylation reactions, which are crucial for creating various derivatives and conjugates .

The synthesis of Boc-Glu-OH typically involves:

  • Protection of Glutamic Acid: L-glutamic acid is reacted with Boc anhydride in the presence of a base (such as triethylamine) to form Boc-Glu-OH.
  • Purification: The product can be purified using techniques like recrystallization or chromatography to obtain high purity levels.
  • Characterization: Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of Boc-Glu-OH .

Boc-Glu-OH finds applications in various fields:

  • Peptide Synthesis: It is used as a building block in the synthesis of peptides for research and therapeutic purposes.
  • Drug Development: Compounds derived from Boc-Glu-OH are explored for potential use in pharmaceuticals, including antimicrobials and hormones.
  • Bioconjugation: The protected amino acid can be used in bioconjugation strategies to attach biomolecules to drugs or imaging agents.

Studies involving Boc-Glu-OH often focus on its interactions within peptide chains and how these affect the stability and activity of the resulting peptides. Research indicates that variations in protection strategies (like using Boc versus other groups) can significantly influence the folding and functionality of peptides, which is critical for their biological activity .

Boc-Glu-OH shares structural similarities with several other amino acid derivatives. Here are some comparable compounds:

Compound NameStructureUnique Features
Boc-Ala-OHC6H13NO4C_6H_{13}N_{O_4}Simpler structure; used for less complex peptides
Boc-Lys-OHC12H22N2O4C_12H_{22}N_{2}O_4Contains an additional amino group; more reactive
Fmoc-Glu-OHC15H15NO4C_{15}H_{15}N_{O_4}Fmoc protecting group; used in solid-phase synthesis
Z-Glu-OHC11H15NO4C_{11}H_{15}N_{O_4}Z protecting group; offers different reactivity

Boc-Glu-OH is unique due to its specific protective strategy that allows for versatile applications in peptide chemistry while maintaining stability under various conditions .

XLogP3

0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

247.10558726 g/mol

Monoisotopic Mass

247.10558726 g/mol

Heavy Atom Count

17

Wikipedia

Boc-L-Glutamic acid

Dates

Modify: 2023-08-15

Explore Compound Types